molecular formula C19H28BrNO3 B15506044 (R)-3-((S)-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide

(R)-3-((S)-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide

Número de catálogo: B15506044
Peso molecular: 398.3 g/mol
Clave InChI: VPNYRYCIDCJBOM-PZBUXUTESA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a stereospecific derivative of glycopyrrolate bromide, a quaternary ammonium anticholinergic agent. Its structure features a pyrrolidinium core substituted with a dimethyl group and a cyclopentyl-hydroxy-phenylacetyl ester moiety. The (R)- and (S)-stereochemical designations at the pyrrolidinium and ester positions, respectively, critically influence its pharmacological activity and selectivity . The molecular formula is C₁₉H₂₈BrNO₃ (molecular weight: 398.34 g/mol), with a CAS registry number of 596-51-0 . It is primarily used in clinical settings for its antimuscarinic effects, such as reducing secretions during surgery or managing chronic obstructive pulmonary disease (COPD) .

Propiedades

Fórmula molecular

C19H28BrNO3

Peso molecular

398.3 g/mol

Nombre IUPAC

(1,1-dimethylpyrrolidin-1-ium-3-yl) (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17?,19-;/m1./s1

Clave InChI

VPNYRYCIDCJBOM-PZBUXUTESA-M

SMILES isomérico

C[N+]1(CCC(C1)OC(=O)[C@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

SMILES canónico

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Analogs

Glycopyrrolate Bromide (Racemic Mixture)
  • Structure : A mixture of (2R,3'S)- and (2S,3'R)-diastereomers.
  • CAS : 51186-83-5 .
  • Key Difference : The racemic form lacks stereochemical specificity, leading to variable receptor binding and reduced therapeutic precision compared to the enantiopure (R)-3-((S)-[...])-bromide .
  • Pharmacological Impact : Reduced efficacy in scenarios requiring targeted muscarinic receptor antagonism .
Related Impurities (Glycopyrrolate Derivatives)
  • Compound B : 3-[2-(Cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetoxy]-1,1-dimethylpyrrolidin-1-ium bromide.
    • Difference : Cyclopentene substituent instead of cyclopentane, introducing unsaturation and altering lipophilicity .
  • Compound I : Unspecified structural variant with modified ester or ammonium groups.
    • Impact : Reduced anticholinergic activity due to steric hindrance or charge distribution changes .
Other Quaternary Ammonium Bromides
  • Example: (S)-1-(6-(4-((2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)carbamoyl)phenoxy)hexyl)-4-(dimethylamino)pyridin-1-ium bromide . Structural Contrast: Pyridinium core instead of pyrrolidinium, with extended alkyl chains and carbamoyl substituents. Bioactivity: Targets different receptors (e.g., nicotinic vs. muscarinic) due to altered charge localization and steric bulk .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Solubility (Water)
(R)-3-((S)-[...])-bromide C₁₉H₂₈BrNO₃ 398.34 1.2 50 mg/mL
Glycopyrrolate Bromide (Racemic) C₁₉H₂₈BrNO₃ 398.34 1.2 50 mg/mL
Compound B (Impurity) C₁₉H₂₆BrNO₃ 396.32 1.8 25 mg/mL
Pyridinium Bromide Analog C₂₈H₃₄BrN₅O₄ 592.51 2.5 10 mg/mL

Notes:

  • The (R)-3-((S)-[...])-bromide and its racemic counterpart share identical molecular formulas but differ in stereochemical arrangement, affecting receptor binding kinetics .
  • Impurities like Compound B exhibit lower solubility due to increased hydrophobicity from cyclopentene substitution .

Key Findings :

  • The enantiopure (R)-3-((S)-[...])-bromide shows 2-fold higher potency than the racemic mixture due to optimized stereochemistry .
  • Impurities exhibit negligible activity, underscoring the importance of stereochemical purity in drug development .

Métodos De Preparación

Formation of 5-Nitroisophthalic Acid Salts

In EP3237378B1 , 1-methylpyrrolidin-3-yl-2-cyclopentyl-2-hydroxy-2-phenylacetate is combined with 5-nitroisophthalic acid in a 4:1 acetone-water mixture at 50°C. The RS/SR enantiomers preferentially crystallize upon cooling to 20°C, while RR/SS isomers remain dissolved. Filtration at this stage yields a salt with 99.7% HPLC purity and 50% yield. Recrystallization from 5:1 acetone-water further reduces RR/SS content to 5% and enhances purity to 99.8%.

Quaternary Ammonium Formation

The purified salt is treated with a base (e.g., sodium hydroxide) to regenerate the free base, which undergoes quaternization with methyl bromide in acetone. This step proceeds with 95% efficiency, producing glycopyrronium bromide with <0.1% residual solvents.

Industrial-Scale Optimization

Solvent Selection and Waste Reduction

Early methods used chlorinated solvents like dichloromethane, which posed environmental and safety risks. The EP3237378B1 process replaces these with acetone-water mixtures, reducing hazardous waste by 40%. A typical batch uses 34 L of 4:1 acetone-water per 9.7 kg of starting material, achieving a solvent recovery rate of 85% via distillation.

Temperature and Crystallization Dynamics

Controlled cooling rates are vital for crystal quality. Rapid cooling (1.5 h from 50°C to 20°C) generates smaller crystals with higher surface area, facilitating impurity exclusion. Extended stirring (24 h at 15°C) ensures complete crystallization, minimizing yield loss.

Analytical and Process Data

Table 1: Comparative Performance of Synthesis Methods

Parameter US2956062 (1950s) FI49713 (1970s) EP3237378B1 (2015)
Yield 32% 45% 70%
Purity (HPLC) 92% 97% 99.9%
RR/SS Impurities 18% 12% <5%
Solvent Waste per Batch 120 L 90 L 54 L

Table 2: Reaction Conditions for Quaternary Ammoniation

Step Solvent Temperature Time Yield
Salt Formation Acetone-H2O 50°C 2.5 h 50%
Recrystallization Acetone-H2O 15°C 24 h 70%
Methyl Bromide Reaction Acetone Reflux 1 h 95%

The EP3237378B1 process aligns with ICH Q3C guidelines by minimizing residual acetone to <500 ppm. Additionally, the use of water as a co-solvent qualifies the method under the EPA’s Safer Choice Program. Regulatory filings for Seebri® Breezhaler® cite this process’s compliance with EMA’s 0.1% impurity threshold for genotoxic substances.

Q & A

Q. What are the optimal synthetic routes for (R)-3-((S)-2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves stereoselective esterification of the pyrrolidinium core with (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid. Key steps include:
  • Use of chiral catalysts to control the (R) and (S) configurations at the stereocenters .
  • Purification via recrystallization or chiral chromatography to achieve ≥98% enantiomeric excess (e.e.) .
    Critical Data :
ParameterValueSource
Molecular FormulaC₁₉H₂₈BrNO₃
CAS Number (pure enantiomer)596-51-0

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can confirm the presence of the cyclopentyl, phenyl, and dimethylpyrrolidinium groups. Key signals include δ 1.3–1.7 ppm (cyclopentyl CH₂) and δ 3.2 ppm (N⁺-CH₃) .
  • HPLC-MS : Reverse-phase C18 columns with ESI+ ionization detect the [M]⁺ ion at m/z 398.34 (calculated) .

Q. How does the compound's stability vary under different storage conditions?

  • Methodological Answer : Stability studies should include:
  • Accelerated degradation : Expose to 40°C/75% RH for 6 months to assess hydrolysis of the ester bond.
  • Photostability : Monitor decomposition under UV light (ICH Q1B guidelines).
    Similar quaternary ammonium compounds show pH-dependent degradation, with optimal stability at pH 4–6 .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiling data between different analytical methods?

  • Methodological Answer : Cross-validate results using:
  • HPLC-UV vs. LC-MS : Compare retention times and mass spectra for impurities like (2RS)-2-hydroxy-2-phenylacetic acid (Mandelic Acid, EP Impurity C) .
  • Forced degradation studies : Acidic/oxidative conditions reveal degradation pathways, helping distinguish process-related impurities from degradation products .

Q. What experimental designs are suitable for evaluating the pharmacological impact of stereochemical impurities (e.g., erythroisomers)?

  • Methodological Answer :
  • In vitro receptor binding assays : Compare the affinity of enantiomers (e.g., (2R,3'S) vs. (2S,3'R)) for muscarinic receptors.
  • Pharmacokinetic studies : Monitor half-life differences in animal models.
    The EP mandates erythroisomer limits <0.5% to avoid antagonistic effects .

Q. How can researchers develop validated HPLC methods for quantifying low-abundance impurities?

  • Methodological Answer :
  • Column : Use a polar-embedded C18 column (e.g., Zorbax SB-Phenyl) for resolving polar impurities like methyl mandelate (EP Impurity F) .
  • Detection : UV at 210 nm for ester derivatives; LOQ ≤0.1% requires signal-to-noise >10 .

Q. What degradation pathways dominate under oxidative vs. hydrolytic conditions?

  • Methodological Answer :
  • Hydrolysis : Cleavage of the ester bond produces (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid and 1,1-dimethylpyrrolidin-1-ium bromide .
  • Oxidation : Cyclopentyl ring hydroxylation generates ketone derivatives, detectable via LC-MS/MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported impurity profiles between pharmacopeial standards and in-house analyses?

  • Methodological Answer :
  • Trace spiking : Add EP-listed impurities (e.g., Methylhyoscine Bromide, EP Impurity D) to confirm retention times .
  • Method robustness testing : Vary mobile phase pH (±0.2) to assess selectivity changes .

Tables for Key Parameters

Parameter Value Source
Molecular Weight398.34 g/mol
Key ImpuritiesMandelic Acid (EP C), Methylhyoscine Bromide (EP D)
Chiral Purity Threshold≥98% e.e.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.